N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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Overview
Description
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.359. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide serves as a precursor in the chemoselective acetylation process, pivotal for synthesizing antimalarial drugs. This method, utilizing catalysts like Novozym 435, demonstrates the compound's role in producing intermediates for natural drug synthesis, particularly by acylating amino groups in specific substrates to yield targeted therapeutic agents (Magadum & Yadav, 2018).
Molecular Docking and Drug Design
The compound's derivatives have been explored for their anti-inflammatory and anticancer properties through molecular docking studies. These studies offer insights into the compound's potential interactions with biological targets like COX enzymes and VEGFr receptors, underscoring its utility in designing drugs with specific biological activities (Al-Ostoot et al., 2020); (Sharma et al., 2018).
Antiallergic Agent Development
Its structural analogs have demonstrated significant antiallergic potential, highlighting the importance of the compound's framework in developing new therapeutic agents. Specifically, modifications in the indole and acetamide components have been associated with enhanced antiallergic efficacy, offering a pathway for creating potent antiallergic compounds (Menciu et al., 1999).
Coordination Chemistry and Antioxidant Activity
Derivatives of this compound have been employed in coordination chemistry to synthesize complexes with potential antioxidant activities. These studies not only expand the compound's applicability in synthesizing coordination compounds but also explore its role in modulating oxidative stress, which is crucial for designing antioxidants (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The compound “N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment in various biological applications .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTGVJOUWWOWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.